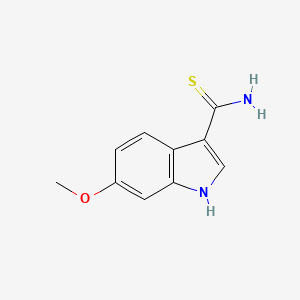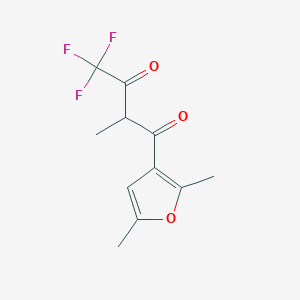
1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a furan ring substituted with dimethyl groups and a trifluoromethylated butane-1,3-dione moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,5-dimethylfuran with a suitable trifluoromethylated precursor under controlled conditions. The reaction conditions often involve the use of strong bases, such as sodium hydroxide or potassium carbonate, and organic solvents like ethanol or dichloromethane . Industrial production methods may employ microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The furan ring can undergo electrophilic substitution reactions with halogens or nitrating agents, resulting in halogenated or nitro-substituted derivatives
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction outcomes. Major products formed from these reactions vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione has diverse applications in scientific research:
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s furan ring and trifluoromethyl groups enable it to participate in various chemical reactions, influencing biological processes. For instance, it may inhibit enzyme activities by binding to active sites or modulate signaling pathways by interacting with cellular receptors .
Comparison with Similar Compounds
1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione can be compared with other similar compounds, such as:
1-(2,5-Dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one: This compound shares the furan ring but differs in its additional carbazole moiety, leading to distinct photophysical properties.
1-(2,5-Dimethylfuran-3-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one: Similar in having a furan ring, this compound includes a trimethoxyphenyl group, affecting its chemical reactivity and applications.
Properties
CAS No. |
317-43-1 |
|---|---|
Molecular Formula |
C11H11F3O3 |
Molecular Weight |
248.20 g/mol |
IUPAC Name |
1-(2,5-dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione |
InChI |
InChI=1S/C11H11F3O3/c1-5-4-8(7(3)17-5)9(15)6(2)10(16)11(12,13)14/h4,6H,1-3H3 |
InChI Key |
UDYGIQMXOWZSIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)C(C)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


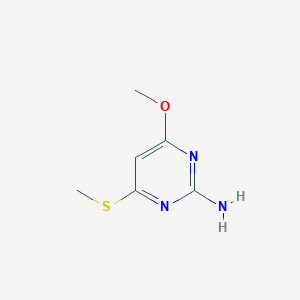

![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid](/img/structure/B14011420.png)
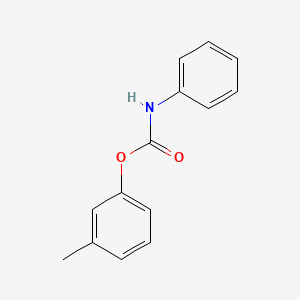
![N-(4-{(E)-[(3,5-Dioxo-1,2-diphenylpyrazolidin-4-yl)methylidene]amino}benzene-1-sulfonyl)-4-[(propan-2-yl)oxy]benzamide](/img/structure/B14011428.png)
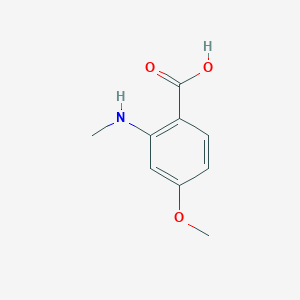
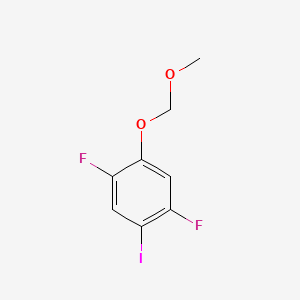
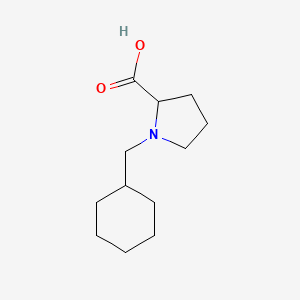
![{[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14011448.png)
![4-[(4-Hydroxy-3-methoxy-phenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B14011454.png)

![[S(R)]-N-[(S)-2-(Di-tert-butylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14011470.png)
![6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B14011482.png)
